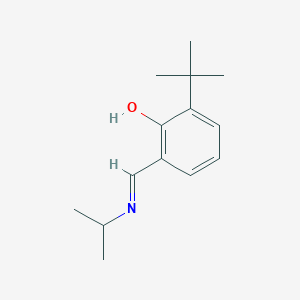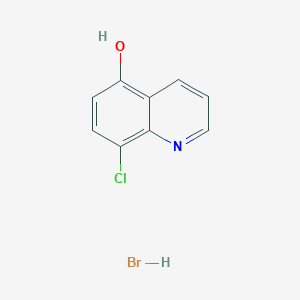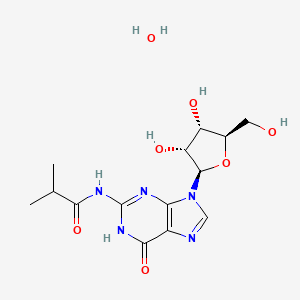
N-(3-tert-Butylsalicylidene)-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-isopropylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This compound is known for its unique structure, which includes a tert-butyl group attached to the salicylidene moiety and an isopropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-tert-Butylsalicylidene)-isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amine and aldehyde.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-tert-Butylsalicylidene)-isopropylamine has several applications in scientific research:
Catalysis: It is used as a ligand in the formation of metal complexes, which can act as catalysts in various organic reactions.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(3-tert-Butylsalicylidene)-isopropylamine largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze reactions. The molecular targets and pathways involved vary based on the specific metal and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-tert-Butylsalicylidene)-cycloheptylamine
- N-(3-tert-Butylsalicylidene)-anilinato
- N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroanilinato
Uniqueness
N-(3-tert-Butylsalicylidene)-isopropylamine is unique due to its specific combination of the tert-butyl group and isopropylamine, which imparts distinct steric and electronic properties. These properties influence its reactivity and the stability of the metal complexes it forms, making it valuable in catalysis and material science.
Propiedades
IUPAC Name |
2-tert-butyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNIAKSSWFFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)

![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B6299854.png)
![2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B6299856.png)


![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)



